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Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B605655 Get Quote

This guide provides an objective comparison of AT7867 dihydrochloride with other prominent

pan-Akt inhibitors for researchers, scientists, and drug development professionals. The

document outlines the mechanisms of action, comparative efficacy based on experimental

data, and detailed protocols for key assays.

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the

PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell survival, proliferation,

growth, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime

target for therapeutic intervention.[2][3] Pan-Akt inhibitors, which target all three isoforms of Akt

(Akt1, Akt2, and Akt3), represent a major strategy to counteract this aberrant signaling.[1][4]

AT7867 is a potent, orally bioavailable, ATP-competitive small molecule that inhibits all Akt

isoforms.[5][6][7] Notably, it also demonstrates potent activity against the structurally related

AGC family kinases, p70S6K and PKA.[5][6][7][8] This dual inhibition of Akt and p70S6K may

offer a distinct therapeutic advantage.[7][8] This guide compares AT7867 with other well-

characterized pan-Akt inhibitors, including both ATP-competitive and allosteric modulators.

Comparative Analysis of Pan-Akt Inhibitors
Pan-Akt inhibitors are primarily classified by their mechanism of action:

ATP-Competitive Inhibitors: These molecules, including AT7867, Ipatasertib (GDC-0068),

and Capivasertib (AZD5363), bind to the ATP-binding pocket in the kinase domain of Akt.[1]
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[5][9] This direct competition with ATP prevents the phosphorylation of downstream

substrates.[9]

Allosteric Inhibitors: This class, exemplified by MK-2206, binds to a site on the Akt protein

separate from the ATP-binding pocket.[5][9] This binding induces a conformational change

that locks the kinase in an inactive state, preventing its recruitment to the plasma membrane

and subsequent activation.[9][10]

Distinct resistance mechanisms have been shown to arise in response to these two classes of

inhibitors, suggesting that combination approaches or inhibitor switching could be viable clinical

strategies.[11]

Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AT7867

and other leading pan-Akt inhibitors against the three Akt isoforms and other relevant kinases.

Lower IC50 values indicate greater potency.

Inhibitor Type
Akt1 IC50
(nM)

Akt2 IC50
(nM)

Akt3 IC50
(nM)

p70S6K
IC50 (nM)

PKA IC50
(nM)

AT7867

ATP-

Competitiv

e

32[5][6] 17[5][6] 47[5][6] 85[5][6] 20[5][6]

Ipatasertib

(GDC-

0068)

ATP-

Competitiv

e

5[5][9] 18[5][9] 8[5][9] - -

Capivaserti

b

(AZD5363)

ATP-

Competitiv

e

3[1][5][9] 7[1][5][9] 7[1][5][9] - -

MK-2206 Allosteric 5-8[5][9] 12[5][9] 65[5][9] - -

Data not available is denoted by "-".
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In Vitro Cellular Proliferation Activity
The anti-proliferative effects of these inhibitors have been demonstrated across a range of

human cancer cell lines. Efficacy often correlates with the genetic background of the cell line,

such as the presence of PTEN loss or PIK3CA mutations, which lead to hyperactivation of the

Akt pathway.[8][12]

Inhibitor Cell Line Cancer Type IC50 (µM)

AT7867 MES-SA Uterine Sarcoma 0.94[6]

MCF-7 Breast Cancer 1.86[6]

MDA-MB-468 Breast Cancer 2.26[6]

HCT116 Colon Cancer 1.76[6]

U87MG Glioblastoma 8.22[6]

MK-2206 MDA-MB-468 Breast Cancer ~0.5

ZR75-1 Breast Cancer < 0.5[12]

MCF7 Breast Cancer < 0.5[12]

Directly comparable cellular IC50 data for all inhibitors in the same panel of cell lines is limited

in the public literature. MK-2206 data is presented as an example of sensitivity in

PTEN/PIK3CA altered lines.

Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental strategies is crucial for understanding the

evaluation of these inhibitors.
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Caption: The PI3K/Akt signaling pathway and points of inhibition.
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Caption: General experimental workflow for evaluating Akt inhibitors.

Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of Akt

inhibitors.

In Vitro Kinase Assay (IC50 Determination)
This generalized protocol quantifies the half-maximal inhibitory concentration (IC50) of a

compound against purified Akt isoforms.

Objective: To measure the direct inhibitory potency of a compound on kinase activity.

Materials:
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Recombinant human Akt1, Akt2, and Akt3 enzymes.

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

ATP (radiolabeled [γ-33P]ATP or for use with ADP-Glo systems).

Substrate peptide (e.g., "Crosstide").

Test inhibitor (e.g., AT7867) in DMSO.

96-well or 384-well plates.

Filter plates or luminescence plate reader.

Protocol:

Prepare serial dilutions of the test inhibitor in DMSO.

In each well of the assay plate, add the kinase, substrate peptide, and kinase buffer.

Add the diluted inhibitor to the wells. Include "no inhibitor" (DMSO only) and "no enzyme"

controls.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60

minutes).

Stop the reaction (e.g., by adding EDTA).

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves

capturing the peptide on a filter membrane and measuring radioactivity.[6] For

luminescence assays (e.g., ADP-Glo), measure the generated light signal which

corresponds to ADP produced.

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO

control.
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Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Akt Pathway Modulation
This protocol assesses the effect of an inhibitor on the phosphorylation status of Akt and its

downstream targets within cells.[13]

Objective: To confirm target engagement and pathway inhibition in a cellular context.

Materials:

Cultured cancer cells.

Test inhibitor.

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9),

anti-total GSK3β.[8][13]

HRP-conjugated secondary antibodies.

SDS-PAGE equipment and reagents.

PVDF or nitrocellulose membranes.

Chemiluminescent substrate.

Protocol:

Seed cancer cells in culture plates and allow them to adhere overnight.

Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2-24

hours).[13]

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.[13]

Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Denature protein samples by boiling in SDS-PAGE sample buffer.

Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

[13]

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at

4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Visualize the protein bands using an imaging system.

Strip the membrane and re-probe for total protein levels (e.g., total Akt) or a loading

control (e.g., β-actin) to ensure equal protein loading.

Cell Viability (MTT) Assay
This colorimetric assay measures the impact of an inhibitor on cell viability and proliferation.[13]

Objective: To determine the cytotoxic or cytostatic effects of an inhibitor on cancer cells.

Materials:

Cancer cell lines.

Test inhibitor.

96-well plates.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[13]

Solubilization solution (e.g., DMSO).[13]

Microplate reader.
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Protocol:

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to

attach overnight.[13]

Treat the cells with a range of inhibitor concentrations and incubate for a desired period

(e.g., 72 hours).[13]

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells

with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve

the formazan crystals.[13]

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of viability for each concentration relative to the vehicle-treated

control wells and determine the IC50 value.

Conclusion
AT7867 dihydrochloride is a potent, ATP-competitive pan-Akt inhibitor that also targets

p70S6K and PKA.[5][6][8] This profile distinguishes it from more selective Akt inhibitors and

allosteric modulators like MK-2206. While ATP-competitive inhibitors like Ipatasertib and

Capivasertib show greater potency against Akt isoforms in biochemical assays, the broader

kinase inhibition profile of AT7867 may offer advantages in certain contexts by simultaneously

blocking multiple nodes in the PI3K/Akt/mTOR pathway.[7][8] The choice of inhibitor for

research or therapeutic development will depend on the specific biological question, the

genetic context of the cancer model, and the desired selectivity profile. The experimental

protocols provided herein offer a standardized framework for making such comparative

evaluations.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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